Bacillomycin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

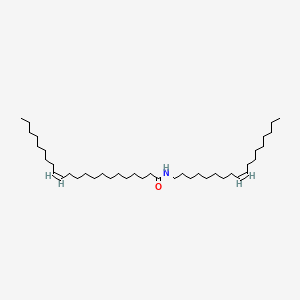

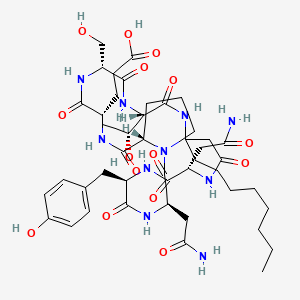

Bacillomycin is a group of antifungal polypeptide antibiotics isolated from Bacillus subtilis. These compounds are known for their strong antifungal properties and are part of the iturin family. This compound D, one of the most studied variants, has a cyclic lipopeptide structure and is effective against a variety of fungal pathogens .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bacillomycin D is synthesized through a non-ribosomal peptide synthetase pathway. The synthesis involves the activation of amino acids by adenylation, followed by the formation of peptide bonds. The peptide chain is then cyclized to form the cyclic lipopeptide structure .

Industrial Production Methods: Industrial production of this compound involves fermentation using Bacillus amyloliquefaciens or Bacillus subtilis strains. The fermentation process is optimized by adjusting the medium composition, pH, temperature, and aeration. The lipopeptide is then extracted from the culture broth using acid precipitation, gel permeation chromatography, and high-performance liquid chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: Bacillomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antifungal properties or to study its mechanism of action.

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include sodium propionate, propionic acid, and butyric acid. These reagents can increase the yield of this compound by promoting the tricarboxylic acid cycle and enhancing the expression of synthesis genes .

Major Products: The major products formed from these reactions are modified this compound derivatives with enhanced antifungal activity.

Wissenschaftliche Forschungsanwendungen

Bacillomycin has a wide range of scientific research applications:

Chemistry: In chemistry, this compound is used as a model compound to study the synthesis and modification of cyclic lipopeptides. Researchers investigate its structure-activity relationships to develop new antifungal agents .

Biology: In biology, this compound is studied for its role in regulating multicellular behavior in Bacillus species. It acts as an extracellular signal to control processes such as swarming motility and biofilm formation .

Medicine: In medicine, this compound is explored for its potential as an antifungal agent. It has shown effectiveness against various fungal pathogens, including Aspergillus flavus and Fusarium solani. This compound derivatives are also being investigated for their cytotoxicity against human cancer cell lines .

Industry: In industry, this compound is used as a biocontrol agent to suppress fungal plant pathogens. It is applied in agriculture to protect crops from diseases caused by fungi .

Wirkmechanismus

Bacillomycin exerts its antifungal effects by disrupting the cell membrane of fungal pathogens. It binds to ergosterol, a key component of fungal cell membranes, leading to increased membrane permeability and leakage of intracellular contents. This disruption ultimately results in cell death .

Vergleich Mit ähnlichen Verbindungen

- Iturin A

- Iturin C

- Mycosubtilin

- Fengycin

- Surfactin

Bacillomycin stands out due to its broad-spectrum antifungal activity and its role in regulating multicellular processes in Bacillus species .

Eigenschaften

CAS-Nummer |

76012-17-4 |

|---|---|

Molekularformel |

C45H68N10O15 |

Molekulargewicht |

989.1 g/mol |

IUPAC-Name |

3-[(3R,6R,9S,16S,19R,22S,25S)-3,9-bis(2-amino-2-oxoethyl)-16-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]-13-octyl-2,5,8,11,15,18,21,24-octaoxo-1,4,7,10,14,17,20,23-octazabicyclo[23.3.0]octacosan-22-yl]propanoic acid |

InChI |

InChI=1S/C45H68N10O15/c1-3-4-5-6-7-8-10-26-20-36(61)49-30(21-34(46)59)41(66)51-29(19-25-12-14-27(58)15-13-25)40(65)52-31(22-35(47)60)45(70)55-18-9-11-33(55)43(68)50-28(16-17-37(62)63)39(64)53-32(23-56)42(67)54-38(24(2)57)44(69)48-26/h12-15,24,26,28-33,38,56-58H,3-11,16-23H2,1-2H3,(H2,46,59)(H2,47,60)(H,48,69)(H,49,61)(H,50,68)(H,51,66)(H,52,65)(H,53,64)(H,54,67)(H,62,63)/t24-,26?,28+,29-,30+,31-,32-,33+,38+/m1/s1 |

InChI-Schlüssel |

VLKSXJAPRDAENT-OWGHDAAGSA-N |

Isomerische SMILES |

CCCCCCCCC1CC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CO)CCC(=O)O)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N |

Kanonische SMILES |

CCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CO)CCC(=O)O)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Dioxaspiro[4.6]undec-7-ene](/img/structure/B12658976.png)